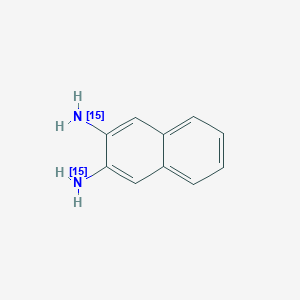
Glutamylvalylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Glutamylvalylphénylalanine est un tripeptide synthétique composé des acides aminés acide glutamique, valine et phénylalanine. Ce composé est un produit de dégradation protéolytique de protéines plus importantes et on pense qu'il est formé par transpeptidation entre le glutathion et l'acide aminé correspondant, catalysée par la gamma-glutamyltranspeptidase.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Glutamylvalylphénylalanine implique deux voies biosynthétiques différentes. La première voie consiste en deux étapes :
Production de gamma-glutamylvaline : Elle est produite à partir du glutamate et de la valine par l'enzyme glutamate-cysteine ligase ou par le transfert du groupe gamma-glutamyle du glutathion à la valine par la gamma-glutamyltransférase.
Combinaison avec la glycine : La gamma-glutamylvaline est ensuite combinée avec la glycine par l'enzyme glutathion synthétase.
La deuxième voie implique le transfert du résidu gamma-glutamyle du glutathion au dipeptide valylglycine. Cette réaction est principalement effectuée par le complexe Dug2p-Dug3p.
Méthodes de production industrielle
Les méthodes de production industrielle de la Glutamylvalylphénylalanine ne sont pas bien documentées, mais elles impliquent probablement des techniques de synthèse peptidique à grande échelle, qui incluent la synthèse peptidique en phase solide et la synthèse peptidique en phase liquide. Ces méthodes permettent la production efficace de peptides par l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante.
Analyse Des Réactions Chimiques
Types de réactions
La Glutamylvalylphénylalanine subit plusieurs types de réactions chimiques, notamment :
Transpeptidation : Cette réaction implique le transfert d'un groupe gamma-glutamyle du glutathion à l'acide aminé correspondant, catalysée par la gamma-glutamyltranspeptidase.
Hydrolyse : Le composé peut être décomposé en ses acides aminés individuels par hydrolyse, une réaction impliquant des molécules d'eau.
Réactifs et conditions courants
Gamma-glutamyltranspeptidase : Cette enzyme catalyse la réaction de transpeptidation.
Eau : Utilisée dans les réactions d'hydrolyse pour rompre les liaisons peptidiques.
Principaux produits formés
Acides aminés individuels : L'acide glutamique, la valine et la phénylalanine sont les principaux produits formés à partir de l'hydrolyse de la Glutamylvalylphénylalanine.
Applications de la recherche scientifique
La Glutamylvalylphénylalanine a plusieurs applications de recherche scientifique :
Synthèse des protéines : La glutamine, un composant de la Glutamylvalylphénylalanine, stimule de manière significative la synthèse des protéines dans divers systèmes cellulaires, y compris les cellules normales et néoplasiques.
Profil métabolique : Le profilage métabolique a identifié des associations entre les acides aminés, y compris la phénylalanine et la valine, et les maladies métaboliques telles que la résistance à l'insuline et le diabète de type 2.
Production biocatalytique :
Mécanisme d'action
La Glutamylvalylphénylalanine exerce ses effets par le biais d'interactions peptide-protéine, où elle se lie à des protéines spécifiques. Cette interaction est impliquée dans la régulation enzymatique et la transduction du signal dans les cellules. La glutamine, un composant du composé, régule l'expression de plusieurs gènes liés au métabolisme cellulaire, aux protéines de transduction du signal, à la défense cellulaire et aux régulateurs de la réparation . Elle active également les voies de signalisation intracellulaire telles que le facteur nucléaire kappa B et les kinases activées par les mitogènes .
Applications De Recherche Scientifique
Glutamylvalylphenylalanine has several scientific research applications:
Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.
Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.
Biocatalytic Production:
Mécanisme D'action
Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .
Comparaison Avec Des Composés Similaires
Composés similaires
Gamma-glutamylvaline : Un dipeptide composé d'acide glutamique et de valine.
Gamma-glutamylphénylalanine : Un dipeptide composé d'acide glutamique et de phénylalanine.
Unicité
La Glutamylvalylphénylalanine est unique en raison de sa séquence spécifique de trois acides aminés : acide glutamique, valine et phénylalanine. Cet arrangement spécifique influence ses interactions avec d'autres molécules et son rôle dans diverses voies biochimiques.
Propriétés
IUPAC Name |
4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOGEGGQLNZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

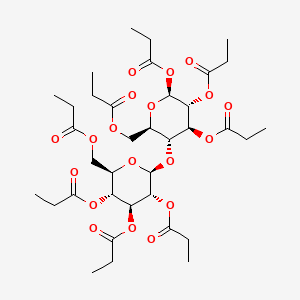
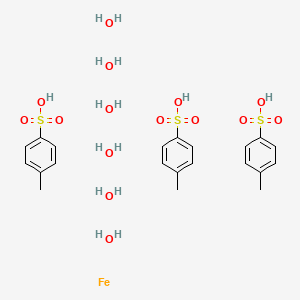
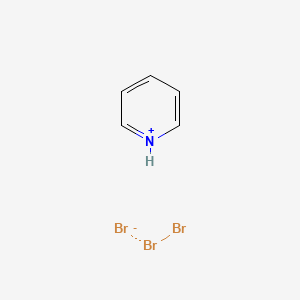
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
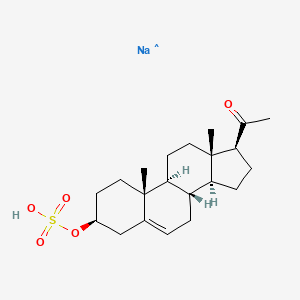


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
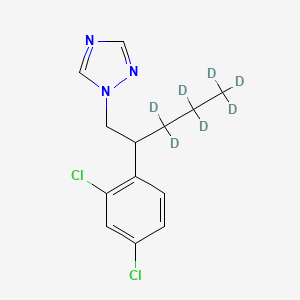

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
